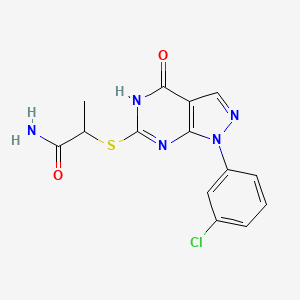

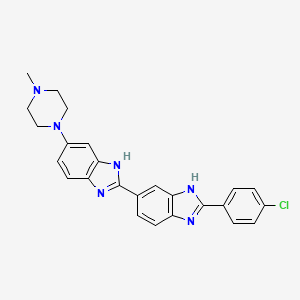

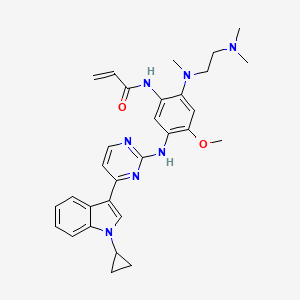

![molecular formula C22H31ClN6O B608047 (3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride CAS No. 1805789-54-1](/img/structure/B608047.png)

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride

Vue d'ensemble

Description

Ce composé a montré une activité préclinique significative dans divers modèles de cancer, notamment le cancer du sein, le cancer du côlon et la leucémie aiguë myéloïde . La CDK7 joue un rôle crucial dans la régulation du cycle cellulaire et la transcription, ce qui en fait une cible prometteuse pour la thérapie anticancéreuse.

Mécanisme D'action

- CDK7 plays a key role in:

- CT7001 inhibits CDK7, leading to:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

CT7001 hydrochloride selectively engages with CDK7, a cyclin-dependent kinase that plays a crucial role in cell cycle progression and transcription . It inhibits CDK7 with an IC50 of 41 nM, displaying 45-, 15-, 230-, and 30-fold selectivity over CDK1, CDK2, CDK5, and CDK9, respectively .

Cellular Effects

CT7001 hydrochloride has been shown to inhibit the proliferation of several cancer cell lines and patient-derived cells in vitro . It causes cell cycle arrest and induces apoptosis . In addition, it suppresses transcription mediated by full-length and constitutively active AR splice variants .

Molecular Mechanism

The molecular mechanism of CT7001 hydrochloride involves the inhibition of CDK7, leading to a decrease in the phosphorylation of RNA polymerase II and cell cycle signaling intermediates including CDK1, CDK2, and Rb1 . This results in decreased expression levels of key oncogenes such as c-Myc .

Temporal Effects in Laboratory Settings

In laboratory settings, CT7001 hydrochloride has shown sustained anti-tumor effects over time . For instance, in an in vivo orthotopic-patient derived xenograft model of TNBC in nu/nu mice, orally administered CT7001 monotherapy produced strong and sustained regression of the tumor that persisted during the dosing schedule .

Dosage Effects in Animal Models

In animal models, the effects of CT7001 hydrochloride vary with different dosages . For example, in a MV-4-11 xenograft model, once daily oral administration of CT7001 led to a sustained total growth suppression .

Metabolic Pathways

CT7001 hydrochloride is involved in the regulation of cell cycle progression and transcription, both of which are key metabolic pathways . It controls the activity of key enzymes involved in these pathways, including other cyclin-dependent kinases such as CDK1, CDK2, CDK4, and CDK6 .

Transport and Distribution

Given its oral bioavailability , it can be inferred that it is well-absorbed and distributed in the body.

Subcellular Localization

Given its role as a CDK7 inhibitor, it is likely to be localized in the nucleus where CDK7 and its associated transcriptional and cell cycle regulatory activities occur .

Méthodes De Préparation

La synthèse du chlorhydrate de CT7001 implique plusieurs étapes, notamment la préparation d'intermédiaires et la réaction de couplage finale. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail. Il est connu que le composé est préparé par une série de réactions organiques, notamment la substitution nucléophile et la cyclisation . Les méthodes de production industrielle impliquent généralement l'optimisation de ces réactions pour une synthèse à grande échelle, garantissant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le chlorhydrate de CT7001 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec la CDK7. Le composé est un inhibiteur compétitif de l'ATP, ce qui signifie qu'il entre en compétition avec l'ATP pour se lier au site actif de la CDK7 . Cette interaction conduit à l'inhibition de l'activité de la CDK7, ce qui affecte à son tour la progression du cycle cellulaire et la transcription. Les réactifs couramment utilisés dans ces réactions comprennent les analogues de l'ATP et d'autres inhibiteurs de kinases. Les principaux produits formés à partir de ces réactions sont généralement des protéines phosphorylées et d'autres molécules de signalisation en aval.

Applications de recherche scientifique

Le chlorhydrate de CT7001 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Dans la recherche sur le cancer, il a montré un potentiel prometteur en tant qu'agent thérapeutique pour divers types de cancer, notamment le cancer de la prostate, le cancer du sein et la leucémie aiguë myéloïde . Le composé a été largement étudié dans des modèles précliniques, démontrant sa capacité à inhiber la croissance tumorale et à induire l'apoptose dans les cellules cancéreuses. De plus, le chlorhydrate de CT7001 est utilisé dans des études portant sur le rôle de la CDK7 dans la régulation du cycle cellulaire et la transcription, fournissant des informations précieuses sur les mécanismes moléculaires sous-jacents à la progression du cancer .

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de CT7001 implique l'inhibition de la CDK7, un régulateur clé du cycle cellulaire et de la transcription. En entrant en compétition avec l'ATP pour se lier au site actif de la CDK7, le chlorhydrate de CT7001 inhibe efficacement son activité de kinase . Cette inhibition conduit à la suppression de la transcription et à l'arrêt du cycle cellulaire, entraînant finalement l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires du chlorhydrate de CT7001 comprennent la CDK7 et ses voies de signalisation en aval, telles que la phosphorylation de l'ARN polymérase II et la régulation des oncogènes comme c-Myc .

Applications De Recherche Scientifique

CT7001 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown promise as a therapeutic agent for various types of cancer, including prostate cancer, breast cancer, and acute myeloid leukemia . The compound has been studied extensively in preclinical models, demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, CT7001 hydrochloride is used in studies investigating the role of CDK7 in cell cycle regulation and transcription, providing valuable insights into the molecular mechanisms underlying cancer progression .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de CT7001 est unique parmi les inhibiteurs de la CDK7 en raison de sa haute sélectivité et de sa biodisponibilité orale . Des composés similaires comprennent le THZ1, un autre inhibiteur de la CDK7, qui cible également le site de liaison à l'ATP de la CDK7 mais présente des propriétés pharmacocinétiques différentes . Comparé au THZ1, le chlorhydrate de CT7001 a montré une efficacité et des profils de sécurité améliorés dans les études précliniques . D'autres composés similaires comprennent les inhibiteurs de la CDK4/6 comme le palbociclib, le ribociclib et l'abemaciclib, qui ciblent différentes kinases dépendantes des cyclines mais partagent un mécanisme d'action similaire en termes de régulation du cycle cellulaire .

Propriétés

IUPAC Name |

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O.ClH/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H/t17-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNPLAHCOLEZJE-ZFNKBKEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805789-54-1 | |

| Record name | CT-7001 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805789541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-7001 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOH5NJ0DC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

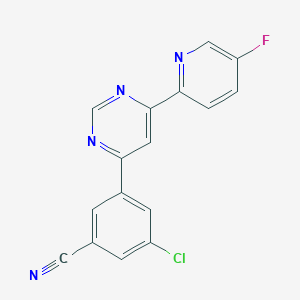

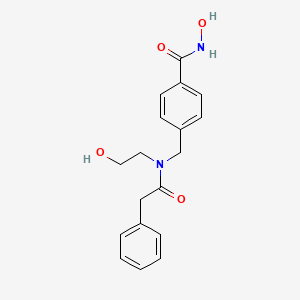

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)

![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)